molecular formula C14H9FO4 B6369488 4-(3-Carboxy-5-fluorophenyl)benzoic acid, 95% CAS No. 1261941-42-7

4-(3-Carboxy-5-fluorophenyl)benzoic acid, 95%

Cat. No. B6369488
CAS RN: 1261941-42-7
M. Wt: 260.22 g/mol
InChI Key: SKZSKUQLNOPGPE-UHFFFAOYSA-N
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Description

4-(3-Carboxy-5-fluorophenyl)benzoic acid (also known as 4-CFPBA or CFPBA) is an organic compound with a molecular formula of C10H6O3F. It is a white crystalline solid that is soluble in water and ethanol. It has a melting point of about 196 °C and a boiling point of about 300 °C. CFPBA is used in a variety of scientific research applications, including as a catalyst for the synthesis of organic compounds, as a reagent for the detection of certain proteins, and as a fluorescent dye for the detection of specific molecules.

Scientific Research Applications

CFPBA is used in a variety of scientific research applications. It is used as a catalyst for the synthesis of organic compounds, as a reagent for the detection of certain proteins, and as a fluorescent dye for the detection of specific molecules. It is also used in the synthesis of pharmaceuticals, such as anti-cancer drugs, and in the synthesis of materials for use in medical devices.

Mechanism of Action

The mechanism of action of CFPBA is not fully understood. It is known that the compound can act as a catalyst for certain reactions, and it is believed to act as a Lewis acid, which is a type of acid that can facilitate the transfer of electrons between molecules. It is also believed to act as an electron acceptor, which can help to facilitate certain chemical reactions.
Biochemical and Physiological Effects
CFPBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, as well as to reduce inflammation. It has also been shown to have anti-cancer properties, and it has been used in the synthesis of pharmaceuticals, such as anti-cancer drugs.

Advantages and Limitations for Lab Experiments

CFPBA has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is soluble in both water and ethanol. It also has a relatively low toxicity, making it safe for use in laboratory experiments. However, it is a relatively expensive compound, and it can be difficult to obtain in large quantities.

Future Directions

In the future, CFPBA may be used in a variety of applications, such as in the synthesis of pharmaceuticals and materials for use in medical devices. It may also be used in the development of new methods for the detection of proteins and other molecules. Additionally, further research may be conducted to uncover the exact mechanisms of action of CFPBA and to further explore its biochemical and physiological effects.

Synthesis Methods

CFPBA can be synthesized from 3-carboxy-5-fluorobenzaldehyde, which is obtained by the reaction of 3-fluorobenzaldehyde with sodium hydroxide and carbon dioxide. The reaction is carried out in aqueous solution at a temperature of around 100 °C. The product is then purified by crystallization and recrystallization.

properties

IUPAC Name

3-(4-carboxyphenyl)-5-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-12-6-10(5-11(7-12)14(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZSKUQLNOPGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)F)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683328
Record name 5-Fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261941-42-7
Record name 5-Fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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